Lipophilicity Advantage: XLogP3 of 2.6 vs. 1.7 for the Morpholine Analog
The target compound has a computed XLogP3 of 2.6 [1], compared to 1.7 for the morpholine analog 4-((5-bromothiophen-2-yl)sulfonyl)morpholine (CAS 81597-64-0) [2]. This ΔLogP of +0.9 units indicates the tetrahydropyran variant is approximately 8 times more lipophilic, which correlates with enhanced passive membrane permeability and potentially improved oral absorption or blood-brain barrier penetration in drug discovery programs.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.9 (target ~8× more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction [1][2] |
Why This Matters
Higher lipophilicity expands the compound's utility in CNS-targeted and cell-permeable probe design, where the morpholine analog may underperform due to insufficient membrane partitioning.
- [1] PubChem Compound Summary for CID 49758027, 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49758027 (accessed April 24, 2026). View Source
- [2] PubChem Compound Summary for CID 1541687, 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1541687 (accessed April 24, 2026). View Source
